

PF-06371900: A Comparative Analysis of Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **PF-06371900**, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). While **PF-06371900** is recognized for its high selectivity, this document compiles the available quantitative data, outlines the experimental methodologies used to assess kinase inhibition, and visualizes the relevant signaling pathways to provide a comprehensive resource for researchers.

Quantitative Kinase Selectivity Profile

PF-06371900 is a highly selective inhibitor of LRRK2. While comprehensive quantitative data from a broad kinase panel screen for **PF-06371900** is not widely published, the available data demonstrates its potent activity against its primary target.

Target Kinase	Inhibitor	IC50 (nM)	Assay System
LRRK2 (wild-type)	PF-06371900	387	Inhibition of phosphorylation at S935 in HEK293 cells[1]

It is important to note that a complete understanding of the off-target effects of any kinase inhibitor requires screening against a large and diverse panel of kinases. For context, a similar LRRK2 inhibitor, LRRK2-IN-1, was profiled against a panel of 442 kinases and was found to be



highly selective, inhibiting only a small number of other kinases at a concentration of 10 μ M[2]. Such comprehensive screening provides critical insights into the potential for off-target activities and helps in the interpretation of cellular and in vivo studies.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves a series of robust biochemical and cellular assays. The following are detailed methodologies representative of those used in the field.

Biochemical Kinase Inhibition Assay (Radiometric)

This method directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.

- Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase, a specific substrate (e.g., a peptide or protein), and a kinase assay buffer.
- Inhibitor Addition: The test compound (e.g., PF-06371900) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.
- Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., $[y^{-32}P]ATP$ or $[y^{-33}P]ATP$).
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
- Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane.
- Quantification: The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter or phosphorimager.
- Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

KINOMEscan™ Selectivity Profiling (Binding Assay)



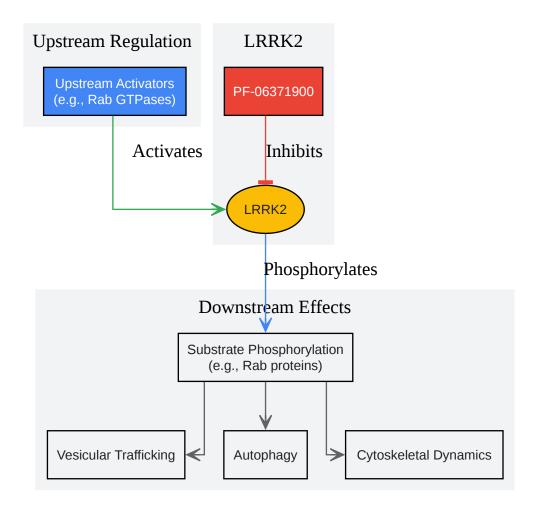
This competition binding assay provides a quantitative measure of the interactions between a test compound and a large panel of kinases.

- Assay Principle: The assay measures the ability of a test compound to compete with an
 immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are
 typically produced as fusions with a DNA tag.
- Assay Components: The assay consists of the DNA-tagged kinase, the immobilized ligand, and the test compound.
- Competition: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
- Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.
- Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates a stronger binding affinity. Dissociation constants (Kd) can also be determined from a dose-response analysis.

Signaling Pathway and Experimental Workflow Visualization

To better understand the biological context of **PF-06371900**'s activity and the process of its evaluation, the following diagrams are provided.

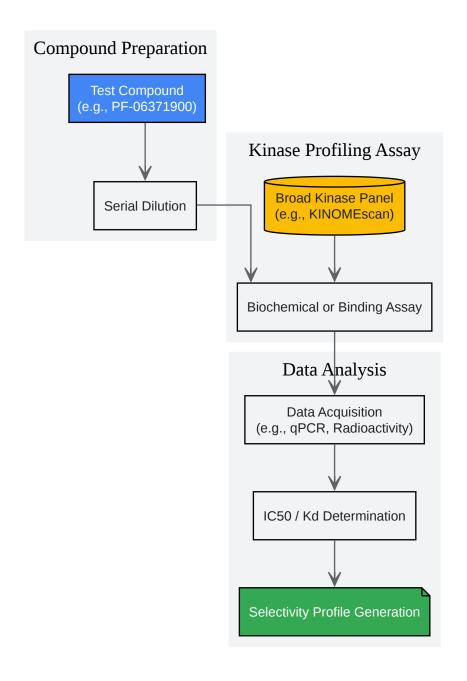




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Caption: LRRK2 Signaling Pathway and Point of Inhibition by PF-06371900.





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Caption: Experimental Workflow for Kinase Inhibitor Selectivity Profiling.

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References

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- 2. Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2 PMC [pmc.ncbi.nlm.nih.gov]
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